4-Hexen-3-one
Overview
Description
4-Hexen-3-one is an organic compound with the molecular formula C6H10O. It is an enone, specifically a hex-2-ene in which the two methylene hydrogens at position 4 have been replaced by an oxo group . This compound is known for its fruity fragrance and is used in the perfume industry .
Mechanism of Action
Target of Action
4-Hexen-3-one is an unsaturated aldehyde . It is reported to occur in strawberry fruit, essential oil of Ruta graveolens, and Holigarna grahamii leaves
Mode of Action
For instance, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen in these molecules acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal, while reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be used only outdoors or in a well-ventilated area . It is also flammable and can be ignited under almost all ambient temperature conditions . Therefore, care should be taken when handling and storing this compound to ensure its stability and safety.
Biochemical Analysis
Biochemical Properties
It has been found to inhibit the growth of Helicobacter pylori, a bacterium associated with various gastrointestinal diseases . This suggests that 4-Hexen-3-one may interact with certain enzymes or proteins within these bacteria, affecting their biochemical reactions .
Cellular Effects
In terms of cellular effects, this compound has been shown to attenuate the urease activities of Helicobacter pylori . Urease is an enzyme that plays a crucial role in the survival of this bacterium in the stomach. By inhibiting this enzyme, this compound could potentially disrupt the cellular processes of these bacteria .
Molecular Mechanism
Its inhibitory effect on the urease activity of Helicobacter pylori suggests that it may bind to this enzyme, thereby preventing it from functioning properly .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hexen-3-one can be synthesized through the condensation of acetaldehyde and methyl ethyl ketone in the presence of a base, followed by dehydration of the condensation product using an acid and slow fractionation . This two-step synthesis process yields this compound with high efficiency.
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Hexen-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted enones.
Scientific Research Applications
4-Hexen-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of oxidation processes and as a reagent in organic synthesis.
Biology: It is found in the essential oils of certain plants and is studied for its role in plant metabolism.
Industry: Due to its fruity fragrance, it is used in the formulation of perfumes and flavoring agents.
Comparison with Similar Compounds
4-Hexen-3-one can be compared with other similar compounds such as:
2-Hexen-4-one: Similar in structure but differs in the position of the double bond.
3-Hexen-2-one: Another isomer with different physical and chemical properties.
4-Hexen-2-one: Differs in the position of the oxo group.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical reactivity and fragrance properties. Its position of the double bond and oxo group makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(E)-hex-4-en-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-3-5-6(7)4-2/h3,5H,4H2,1-2H3/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWIGMWODIRUJM-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C=CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)/C=C/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90885909 | |
Record name | 4-Hexen-3-one, (4E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90885909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellow liquid; pugent, acrid, metallic odour | |
Record name | 4-Hexen-3-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1057/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
slightly soluble in water; soluble in oil, Miscible at room temperature (in ethanol) | |
Record name | 4-Hexen-3-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1057/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.855-0.861 | |
Record name | 4-Hexen-3-one | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1057/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
50396-87-7, 2497-21-4 | |
Record name | (4E)-4-Hexen-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50396-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Hexen-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002497214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hexen-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050396877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hexen-3-one | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Hexen-3-one, (4E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 4-Hexen-3-one, (4E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90885909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hex-4-en-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.893 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | (E)-4-Hexen-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-HEXEN-3-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/287565SV8S | |
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Record name | 4-Hexen-3-one | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035239 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4-Hexen-3-one is an α,β-unsaturated ketone. Its molecular formula is C6H10O, and its molecular weight is 98.14 g/mol. Spectroscopic data, including 1H and 13C NMR chemical shifts, can be found in the literature. [, ]
A: The double bond in this compound can undergo various reactions, including addition reactions. Studies have shown its reactivity towards addition of hydroxyl radicals and chlorine atoms. [] Computational calculations have been performed to understand the mechanisms of these reactions. []
A: The gas phase reaction of chlorine atoms with this compound has been investigated experimentally. [] The temperature-dependent rate coefficients were determined using relative rate methods, and the Arrhenius expression was derived. [] The reaction mechanism and atmospheric implications are discussed in the study. []
A: Yes, the kinetics of the reaction between this compound and hydroxyl radicals has been studied at atmospheric pressure and 298 K. [] The rate coefficient was determined using a relative kinetic technique in a photoreactor, with FTIR spectroscopy used to monitor the decay of reactants. []
A: Based on the measured rate coefficient for the reaction with hydroxyl radicals, the estimated tropospheric lifetime of this compound is between 2 and 3 hours. []
A: Yes, computational calculations using Canonical Variational Transition state theory (CVT) with Small Curvature Tunneling (SCT) have been performed to investigate the reaction of chlorine atoms with this compound. [] This study employed the CCSD(T)/6-31+G(d,p)//MP2/6-311++G(d,p) level of theory to explore the reaction over a temperature range of 275–400 K. []
A: Mass spectrometry studies have shown that ionized this compound fragments by losing CH3, CO, C2H4, and C2H5. The dominant fragmentation pathway for metastable molecular ions involves the loss of CH3 via a cyclized enol cation intermediate. [] Deuterium labeling experiments were used to elucidate the reaction mechanisms. []
A: Yes, this compound can be used as a building block in organic synthesis. For example, it can be converted to 2,3,5-trisubstituted furans via phosphoniosilylation in the presence of various aldehydes. []
A: While this compound itself is not a catalyst, its hydrogenation has been explored in the context of catalytic transfer hydrogenation reactions. Ferrocenylimidazolium salts have shown catalytic activity for the selective reduction of the C=C bond in this compound, yielding the saturated ketone. []
A: Yes, this compound is a naturally occurring compound. It has been identified as a component of the defensive secretions of certain harvestmen species, specifically Leiobunum nigripalpi. [, ]
A: Yes, the catalytic dehydration of 4-hydroxy-3-hexanone to this compound has been investigated using HZSM-5 zeolite catalysts. [] The study focused on optimizing the reaction conditions in a fixed-bed reactor to achieve high conversion and selectivity. [, ]
A: The research indicated that HZSM-5 zeolite exhibits significant catalytic activity for this dehydration reaction. [] High conversions of 4-hydroxy-3-hexanone (99.2%) and good yields of this compound (83.5%) were achieved under optimized conditions. []
A: The HZSM-5 zeolite catalyst demonstrated good stability during a 100-hour stability test in a fixed-bed reactor. [] The conversion and yield remained consistent throughout the test, indicating its potential for long-term use. []
A: Yes, the researchers investigated the regeneration of the HZSM-5 catalyst. [] They found that the regenerated catalyst exhibited comparable performance to the fresh catalyst, highlighting its potential for reuse. []
A: Mycobacterium tuberculosis is a significant global health concern, and the emergence of drug-resistant strains necessitates the discovery of new anti-tuberculosis agents. [] The identification of this compound's activity against this bacterium, including drug-resistant forms, makes it a potential candidate for further investigation and development. []
A: In addition to its anti-mycobacterial activity, this compound has also exhibited anti-Giardia activity. [] Studies demonstrated its ability to inhibit the growth of Giardia lamblia trophozoites in vitro. [] This finding suggests potential applications for this compound or its derivatives in addressing giardiasis. []
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